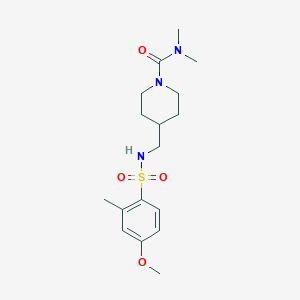

4-((4-methoxy-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-((4-methoxy-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported via the Schiff bases reduction route . The reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron have been used for the preparation of secondary amines . NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups .Molecular Structure Analysis

The molecular structure of similar compounds consists of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .Chemical Reactions Analysis

Secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, among others, and form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals .Wissenschaftliche Forschungsanwendungen

Phase II Clinical Trials

4-((4-methoxy-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide has been studied in the context of advanced malignancies. A multicenter phase II trial evaluated its effectiveness in patients with solid tumors, including breast, stomach, pancreas, non-small cell lung, small cell lung, colon, head and neck area cancers, and melanoma. The drug was administered intravenously, showing principal toxicities like leukopenia, marked phlebitis, and mild nausea and vomiting. The study reported one complete and one partial response among breast cancer patients and partial responses in head and neck and non-small cell lung cancer patients (Sklarin et al., 1992).

Blood-Brain Barrier Penetration

The compound's ability to penetrate the blood-brain barrier was compared with that of its analogs in a study. It showed moderate extraction through the brain capillaries after intracarotid administration in mice, indicating its potential for treating central nervous system disorders. The study provides insights into the compound's pharmacokinetics and its potential therapeutic applications beyond oncology (Cornford et al., 2004).

Antitumor Activity and DNA Binding

Further research into the antitumor activity and DNA binding properties of a derivative of this compound, N-5-dimethyl-9-[(2-methoxy-4-methylsulfonylamino) phenylamino]-4-acridinecarboxamide, revealed its high potency against P388 leukemia and Lewis lung tumor in mice. The study highlighted its significant solid tumor activity, suggesting its potential as a candidate drug for clinical trials (Baguley et al., 1984).

Non-Small Cell Lung Cancer Treatment

A phase II study focused on non-small cell lung cancer (NSCLC) patients, assessing the efficacy of the compound when administered by infusion. Despite the observed side effects, such as neutropenia and seizures, the study underscored the need for further testing in various tumor types, hinting at its potential application in oncology (Harvey et al., 1991).

Structure-Activity Relationships

Research on the structure-activity relationships of acridine derivatives, including this compound, has provided valuable insights into the design of new antitumor agents. These studies have helped identify key structural features necessary for antileukemic activity and selectivity towards certain cancer cell lines, contributing to the development of more effective cancer treatments (Rewcastle et al., 1986).

Eigenschaften

IUPAC Name |

4-[[(4-methoxy-2-methylphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4S/c1-13-11-15(24-4)5-6-16(13)25(22,23)18-12-14-7-9-20(10-8-14)17(21)19(2)3/h5-6,11,14,18H,7-10,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOTVGBJMJFMII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2724565.png)

![3-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2724571.png)

![(E)-4-(N,N-dipropylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2724575.png)

![Methyl 2-[[2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzoyl]amino]acetate](/img/structure/B2724579.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2724584.png)

![1-(Aminomethyl)spiro[3.3]heptan-3-ol;hydrochloride](/img/structure/B2724585.png)